(Z)-1,5-dimethyl-2-phenyl-4-(4-phenyl-2-(propan-2-ylidenehydrazono)thiazol-3(2H)-yl)-1H-pyrazol-3(2H)-one
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Description
(Z)-1,5-dimethyl-2-phenyl-4-(4-phenyl-2-(propan-2-ylidenehydrazono)thiazol-3(2H)-yl)-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Pyridazinones and Pyrazoles : The compound is used as a key intermediate in the synthesis of pyridazinones and pyrazoles, which have various applications in chemical synthesis and pharmaceuticals (Sayed, Khalil, Ahmed, & Raslan, 2002).
- Coordination with Metals : Studies show its unusual coordination with metals like copper and zinc, leading to novel metal complexes. These complexes have been characterized using techniques like FT-IR, EPR, NMR, and UV-VIS spectroscopy (Kovalchukova et al., 2017).
Pharmacological Applications
- Affinities to Anti-apoptotic Proteins : The compound has been characterized for its affinities to anti-apoptotic Bcl-2 family proteins, indicating potential in cancer research (Shi et al., 2013).
- Anti-Tumor Agents : Some derivatives have shown promising anti-tumor activities, particularly against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Chemical Properties and Reactions
- Alkylation and Ring Closure Reactions : It serves as a starting material in various alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds (Roman, 2013).
- Transition Metal Ion Recognition : Derivatives of this compound exhibit strong affinity toward divalent transition metal ions, which can be useful in developing sensors or in environmental monitoring (Shi, Ji, & Bian, 2007).
Additional Applications
- Corrosion Inhibition : A Schiff base derivative of the compound has shown potential as a corrosion inhibitor for steel in acidic environments (Emregül & Hayvalı, 2006).
- Molecular Docking Studies : The compound has been subject to FT-IR and FT-Raman investigation, with molecular docking studies indicating its potential pharmacological importance (Venil et al., 2021).
properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(2Z)-4-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazol-3-yl]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16(2)24-25-23-27(20(15-30-23)18-11-7-5-8-12-18)21-17(3)26(4)28(22(21)29)19-13-9-6-10-14-19/h5-15H,1-4H3/b25-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOFYMVSURAECB-BZZOAKBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NN=C(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N\3C(=CS/C3=N\N=C(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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